Methyl 2-[1-methyl-3-(trifluoromethyl)-1H-pyrazol-5-yl]benzoate
Overview
Description
“Methyl 2-[1-methyl-3-(trifluoromethyl)-1H-pyrazol-5-yl]benzoate” is a chemical compound. It is a solid at room temperature and has a molecular weight of 218.18 .
Synthesis Analysis
The synthesis of similar compounds involves heating the reaction mixture to a certain temperature for a specific duration, then cooling it to room temperature. A base such as sodium hydroxide (NaOH) is added all at once and the mixture is stirred for a certain period at room temperature. The reaction mixture is then concentrated under vacuum, diluted with an organic solvent such as ethyl acetate, and washed with hydrochloric acid (HCl) .Molecular Structure Analysis
The molecular formula of “this compound” is C9H7F3O2 . This indicates that it contains nine carbon atoms, seven hydrogen atoms, three fluorine atoms, and two oxygen atoms.Chemical Reactions Analysis
Esters, such as “this compound”, can undergo various reactions. They can be hydrolyzed to carboxylic acids under acidic or basic conditions. They can also be converted to amides via an aminolysis reaction. Esters can undergo trans-esterification reactions to form different esters by applying LeChatlier’s principle to this equilibrium reaction. Esters can be reduced to form alcohols or aldehydes depending on the reducing agent. Esters also react with organometallic compounds to form tertiary alcohols .Physical And Chemical Properties Analysis
“this compound” is a solid at room temperature . It has a molecular weight of 218.18 .Scientific Research Applications
Hydrogen Bonding and Molecular Structure : This compound exhibits interesting hydrogen bonding characteristics. For instance, studies on similar compounds like methyl 4-(5-amino-3-phenyl-1H-pyrazol-1-yl)-3-nitrobenzoate and methyl 3-nitro-4-[(5-phenyl-1H-pyrazol-3-yl)amino]benzoate show complex hydrogen-bonded sheets and chains formed through combinations of N-H...N, N-H...O, and C-H...O hydrogen bonds (Portilla et al., 2007).
Molecular Electronic Structure : These compounds demonstrate polarized molecular-electronic structures, which are critical for their potential applications in various fields, including material sciences and drug design (Portilla et al., 2007).
Synthesis and Characterization for Therapeutic Applications : The synthesis and characterization of derivatives of this compound, such as celecoxib derivatives, have been explored for their potential as anti-inflammatory, analgesic, antioxidant, anticancer, and anti-HCV agents. These investigations have shown that certain derivatives may have therapeutic potential (Küçükgüzel et al., 2013).
Development of Antimicrobial Agents : Another study involved the synthesis of 1,2,3-triazolyl pyrazole derivatives, which showed promise as antimicrobial agents. These derivatives displayed broad-spectrum antimicrobial activities and moderate to good antioxidant activities (Bhat et al., 2016).
Application in Organic Light-Emitting Devices (OLEDs) : Research on pyrazol-pyridine ligands related to this compound has shown significant applications in the field of OLEDs. The study demonstrated that certain iridium (III) complexes with these ligands exhibited high efficiency and performance in OLEDs (Su et al., 2021).
Solid-State Zwitterionic Tautomerization : The compound also exhibits interesting solid-state zwitterionic tautomerization, which is important for understanding its chemical behavior and potential applications in materials science (El Foujji et al., 2021).
Safety and Hazards
“Methyl 2-[1-methyl-3-(trifluoromethyl)-1H-pyrazol-5-yl]benzoate” is considered hazardous by the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200). It can cause skin irritation, serious eye irritation, and specific target organ toxicity (single exposure). The target organ is the respiratory system .
Properties
IUPAC Name |
methyl 2-[2-methyl-5-(trifluoromethyl)pyrazol-3-yl]benzoate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H11F3N2O2/c1-18-10(7-11(17-18)13(14,15)16)8-5-3-4-6-9(8)12(19)20-2/h3-7H,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VBXXEOGWKRJBBH-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=CC(=N1)C(F)(F)F)C2=CC=CC=C2C(=O)OC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H11F3N2O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40640368 | |
Record name | Methyl 2-[1-methyl-3-(trifluoromethyl)-1H-pyrazol-5-yl]benzoate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40640368 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
284.23 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
898289-62-8 | |
Record name | Methyl 2-[1-methyl-3-(trifluoromethyl)-1H-pyrazol-5-yl]benzoate | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=898289-62-8 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Methyl 2-[1-methyl-3-(trifluoromethyl)-1H-pyrazol-5-yl]benzoate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40640368 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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